Fmoc-Gly-Gly-Gly-Gly
Overview
Description
“Fmoc-Gly-Gly-Gly-Gly” is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a base-labile protecting group used in organic synthesis .
Synthesis Analysis
“Fmoc-Gly-Gly-Gly-Gly” is synthesized using Fmoc SPPS . It is preferred at the C-terminal of peptide fragments to be coupled in fragment condensation synthesis . Linkers of various lengths can be formed by coupling glycine residues together .Chemical Reactions Analysis
“Fmoc-Gly-Gly-Gly-Gly” enhances the synthetic efficiency of glycine-containing peptides by Fmoc SPPS . The use of this derivative prevents aggregation during chain assembly, leading to faster and more predictable acylation and deprotection reactions .Physical And Chemical Properties Analysis
“Fmoc-Gly-Gly-Gly-Gly” is a white to slight yellow to beige powder . The particle size distribution was derived from a deconvolution of the measured intensity autocorrelation function .Scientific Research Applications
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Peptide Synthesis
- Field : Biochemistry
- Application : “Fmoc-Gly-Gly-Gly-Gly” is used in solid-phase peptide synthesis (SPPS), a method used to manufacture peptides . It’s particularly useful in the synthesis of peptides with C-terminal amides and carboxylic acids .
- Method : The Fmoc group serves as the N α -protecting group in SPPS. The choice of resins and linkers for solid-phase synthesis is crucial for successful peptide synthesis .
- Results : The use of “Fmoc-Gly-Gly-Gly-Gly” in SPPS has enabled a wide range of applications and has been key to successful peptide synthesis .
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Antibody-Drug Conjugates (ADCs)
- Field : Biomedicine
- Application : “Fmoc-Gly-Gly-Gly-Gly” is used as a lysosomally cleavable linker in the construction of ADCs .
- Method : In ADCs, the “Fmoc-Gly-Gly-Gly-Gly” linker connects the antibody to the drug. Once the ADC is internalized by the target cell, the linker is cleaved in the lysosome, releasing the drug .
- Results : The use of “Fmoc-Gly-Gly-Gly-Gly” as a linker in ADCs has been effective in delivering drugs to target cells .
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Pharmaceutical Research
- Field : Pharmaceutical Research
- Application : “Fmoc-Gly-Gly-Gly-Gly” is widely used in pharmaceutical research, particularly in the fields of oncology, immunology, and neuroscience .
- Method : The specific methods of application in these fields can vary widely, but generally involve the use of “Fmoc-Gly-Gly-Gly-Gly” in the synthesis of peptides or peptidomimetics .
- Results : The use of “Fmoc-Gly-Gly-Gly-Gly” in these fields has shown promising prospects for therapeutic application .
Safety And Hazards
When handling “Fmoc-Gly-Gly-Gly-Gly”, it is recommended to wear appropriate personal protective equipment and use only under a chemical fume hood . Avoid contact with skin, eyes, and clothing . It poses no health hazard, no precautions necessary and would offer no hazard beyond that of ordinary combustible materials .
properties
IUPAC Name |
2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O7/c28-19(24-10-20(29)26-12-22(31)32)9-25-21(30)11-27-23(33)34-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,24,28)(H,25,30)(H,26,29)(H,27,33)(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOXACLWNQEOCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678761 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycylglycylglycylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Gly-Gly-Gly-Gly | |
CAS RN |
1001202-16-9 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycylglycylglycylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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